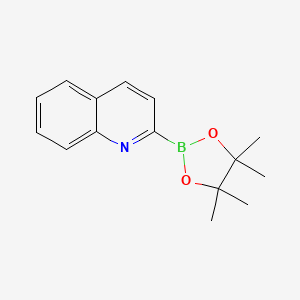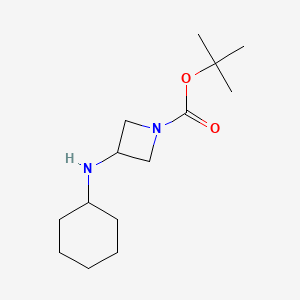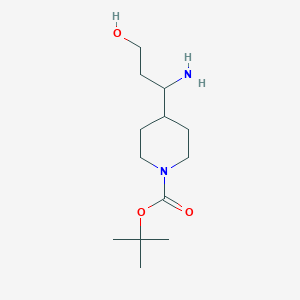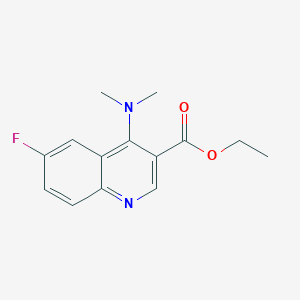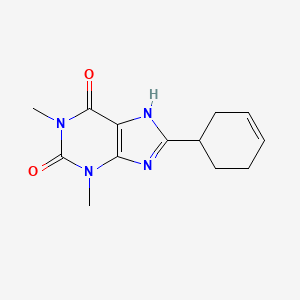
8-(3-Cyclohexen-1-yl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Cyclohexen-1-yl)theophylline: is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.295 . It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of the cyclohexenyl group to the theophylline structure imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is through a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 8-(3-Cyclohexen-1-yl)theophylline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and environmentally benign organoboron reagents . The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-(3-Cyclohexen-1-yl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
8-(3-Cyclohexen-1-yl)theophylline has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 8-(3-Cyclohexen-1-yl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to smooth muscle relaxation, bronchodilation, and suppression of airway responses to stimuli. The compound’s molecular targets include phosphodiesterase enzymes, adenosine receptors, and histone deacetylases .
Comparación Con Compuestos Similares
Theophylline: A methylxanthine used in respiratory disease treatment.
8-Aminotheophylline: A derivative of theophylline with different chemical properties.
1,3-Dimethylxanthine: Another methylxanthine with similar biological activities.
Uniqueness: 8-(3-Cyclohexen-1-yl)theophylline is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and biological properties compared to other theophylline derivatives . This structural modification can influence its reactivity, biological activity, and potential therapeutic applications.
Propiedades
Número CAS |
74039-68-2 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
8-cyclohex-3-en-1-yl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H16N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,14,15) |
Clave InChI |
VUVQIGQQUJUTRY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



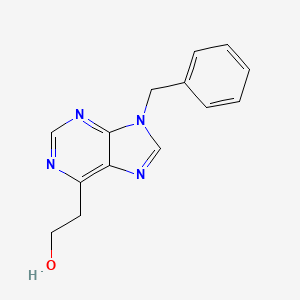
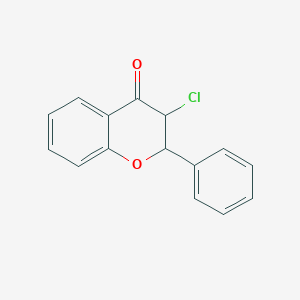


![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)

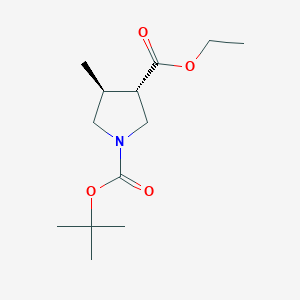
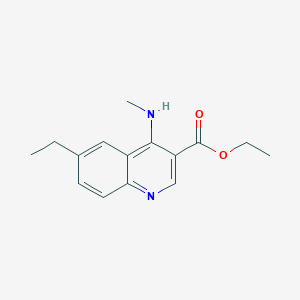
![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)
